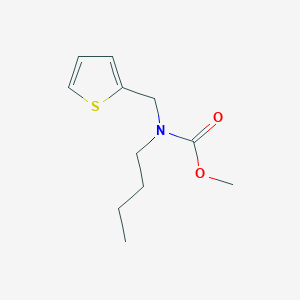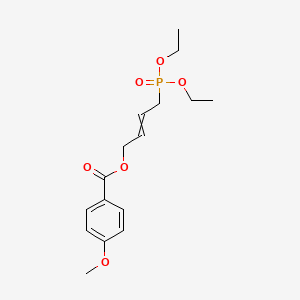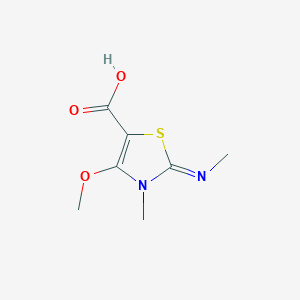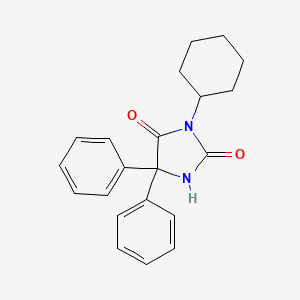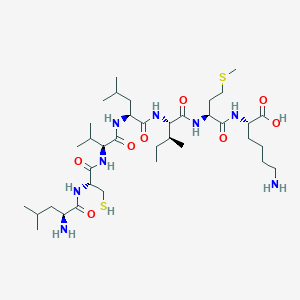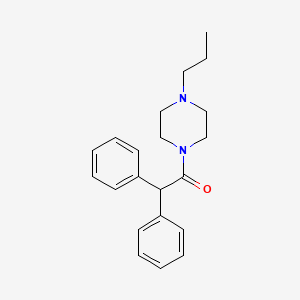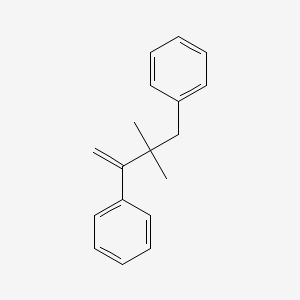
1,1'-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is an organic compound characterized by the presence of a butene backbone with two benzene rings attached at the 1 and 1’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene typically involves the alkylation of benzene with a suitable butene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets through its functional groups. The double bond in the butene moiety can participate in various chemical reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with distinct properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,3,3-Trimethylbut-1-ene-2,4-diyl)dibenzene
- 1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)diethylbenzene
Uniqueness
1,1’-(3,3-Dimethylbut-1-ene-2,4-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
830345-45-4 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(17-12-8-5-9-13-17)18(2,3)14-16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3 |
Clave InChI |
QHMDFOYMSJOWLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
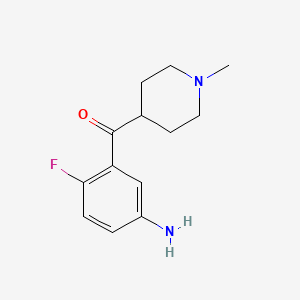
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
